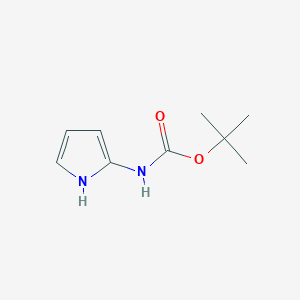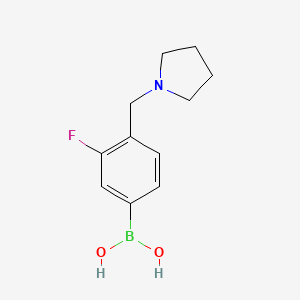
3-氟-4-(吡咯烷-1-基甲基)苯基硼酸
描述
(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a boronic acid group, making it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
科学研究应用
(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid has diverse applications in scientific research:
作用机制
Target of Action
The primary target of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid interacts with its target through a process known as transmetalation . In this process, the 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid participates, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the action of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is influenced by environmental factors such as the presence of a palladium (0) catalyst and base, and the reaction conditions . The compound is generally environmentally benign, contributing to the wide application of the Suzuki–Miyaura coupling reaction .
生化分析
Biochemical Properties
3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid a valuable tool in studying protease functions and developing protease inhibitors .
Cellular Effects
3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of proteases that regulate the activation of transcription factors, thereby affecting gene expression patterns .
Molecular Mechanism
The molecular mechanism of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid involves its binding interactions with biomolecules. The compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This inhibition can result in changes in gene expression and cellular metabolism. Additionally, 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid can interact with other biomolecules, such as transporters and binding proteins, affecting their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of protease activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit protease activity without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .
Metabolic Pathways
3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can affect the activity of enzymes involved in the metabolism of amino acids and other biomolecules, leading to changes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its biochemical effects and overall efficacy .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Derivative: The initial step involves the reaction of 3-fluoro-4-formylphenylboronic acid with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidin-1-ylmethyl derivative.
Boronic Acid Formation: The intermediate product is then subjected to boronation using boron reagents such as boronic acid or boronate esters under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boronates.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Cross-Coupled Products: Formed from Suzuki-Miyaura reactions.
Oxidized Boronic Acids: From oxidation reactions.
Reduced Boronates: From reduction reactions.
相似化合物的比较
Similar Compounds
3-Fluoro-4-(N-morpholinomethyl)phenylboronic acid: Similar structure but with a morpholine ring instead of pyrrolidine.
4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid: Similar structure but with different positioning of the fluorine atom.
Uniqueness
(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is unique due to its specific combination of a fluorine atom, pyrrolidine ring, and boronic acid group, which imparts distinct reactivity and selectivity in chemical reactions .
属性
IUPAC Name |
[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c13-11-7-10(12(15)16)4-3-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPNJXOFGDSWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1400854.png)
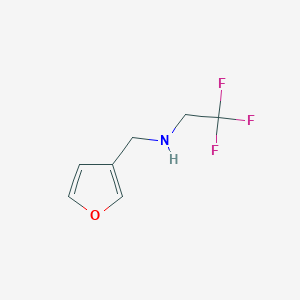
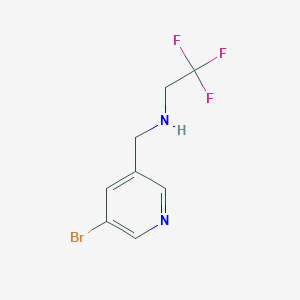
![(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine](/img/structure/B1400859.png)
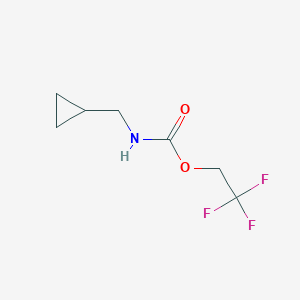
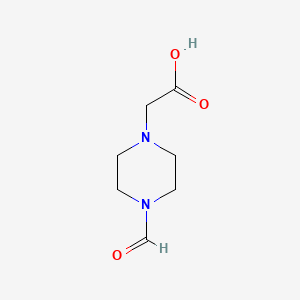
![[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid](/img/structure/B1400862.png)
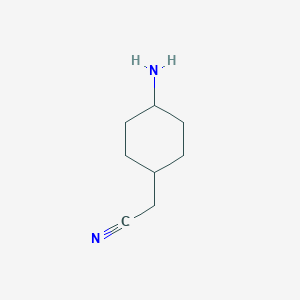
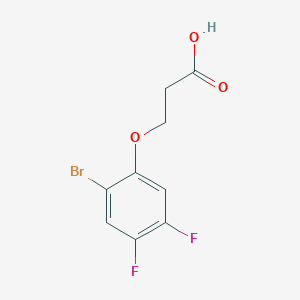
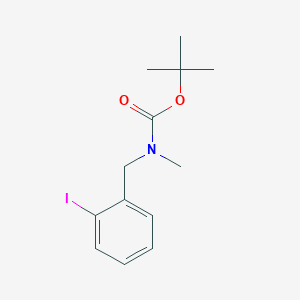
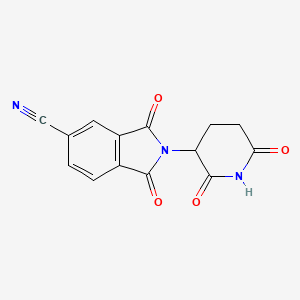
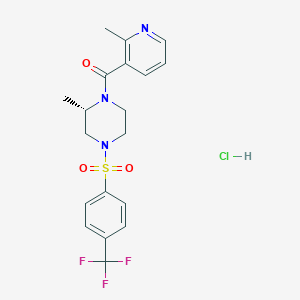
![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)
